molecular formula C10H10ClF3O2S B2715334 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride CAS No. 2095409-80-4

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride

Cat. No.: B2715334
CAS No.: 2095409-80-4
M. Wt: 286.69
InChI Key: VDENRLIXAWCDNP-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride (CAS: 2060062-06-6) is a sulfonyl chloride derivative featuring a trifluoromethylphenyl substituent. This compound is characterized by its sulfonyl chloride (-SO₂Cl) functional group, which confers high reactivity, particularly in nucleophilic substitution reactions. The trifluoromethyl (-CF₃) group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and stability. Such derivatives are frequently utilized in organic synthesis as intermediates for sulfonamide formation, which are pivotal in pharmaceuticals, agrochemicals, and materials science .

Structural elucidation of this compound and its analogs often employs crystallographic techniques, such as those implemented in the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O2S/c11-17(15,16)7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDENRLIXAWCDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095409-80-4
Record name 3-[4-(trifluoromethyl)phenyl]propane-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzene, which is commercially available or can be synthesized from benzene through electrophilic aromatic substitution using trifluoromethylating agents.

    Sulfonylation: The 4-(Trifluoromethyl)benzene is then subjected to sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group, forming 4-(Trifluoromethyl)benzenesulfonyl chloride.

    Propylation: The final step involves the reaction of 4-(Trifluoromethyl)benzenesulfonyl chloride with 1-chloropropane under suitable conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols.

    Sulfonothioates: Formed from reactions with thiols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, readily reacting with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive in these substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Key Functional Groups Reactivity/Applications
3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride 2060062-06-6 Sulfonyl chloride, -CF₃ High reactivity in sulfonamide synthesis; used in pharmaceuticals and agrochemicals .
3-(3-Fluorophenyl)-1H-pyrazole hydrochloride N/A Pyrazole, -F Likely employed in medicinal chemistry for heterocyclic scaffold development .
5-(Methylamino)pyridine-2-carboxylic acid N/A Carboxylic acid, methylamino Potential building block for metal-organic frameworks or drug design .
4-(Dimethylamino)pentanoic acid hydrochloride N/A Carboxylic acid, dimethylamino May serve as a chiral intermediate or ligand in asymmetric synthesis .

Key Findings:

Electronic Effects : The trifluoromethyl group in the target compound enhances electrophilicity at the sulfonyl chloride group compared to fluorine in 3-(3-fluorophenyl)-1H-pyrazole hydrochloride. This makes it more reactive toward amines or alcohols in sulfonylation reactions .

Solubility: Sulfonyl chlorides like the target compound are typically less polar than carboxylic acids (e.g., 5-(methylamino)pyridine-2-carboxylic acid), resulting in lower aqueous solubility but better organic solvent compatibility.

Synthetic Utility : The sulfonyl chloride group enables rapid derivatization into sulfonamides, unlike pyrazole or carboxylic acid derivatives, which require additional activation steps .

Research Methodologies and Limitations

  • Structural Analysis : SHELX programs are critical for determining crystal structures of such compounds, though the absence of published crystallographic data for these specific analogs limits direct comparisons .
  • Computational Predictions : Tools like AutoDock Vina could model interactions between sulfonyl chlorides and enzymes, but experimental validation is necessary to confirm docking results .

Biological Activity

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known for its unique electronic properties that influence biological interactions. Sulfonyl chlorides generally serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl group can act as an electrophilic center, allowing it to form covalent bonds with nucleophilic residues in enzymes. This property is crucial for the inhibition of specific enzyme activities.
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with intracellular receptors.

Biological Activity Data

Research has indicated that compounds containing trifluoromethyl and sulfonyl groups exhibit diverse biological activities. Here are some key findings:

Activity Tested Compounds Results
AntibacterialDerivatives 7, 8, 9MIC values against B. mycoides, E. coli: 4.88 µg/mL (compound 8)
Anti-cancerCompounds 7, 8, 9IC50 values: 44.4 μM (PACA2), better than Doxorubicin
Enzyme InhibitionVarious derivativespIC50 values indicating significant inhibition

Case Studies

  • Antibacterial Activity : A study evaluating a series of urea derivatives found that those containing the sulfonyl group exhibited significant antibacterial properties against various strains, with one derivative showing an MIC of 4.88 µg/mL against E. coli .
  • Anti-Cancer Potential : Another investigation into the anti-cancer efficacy of derivatives revealed that several compounds demonstrated IC50 values superior to Doxorubicin across multiple cancer cell lines, suggesting a promising therapeutic profile for further development .
  • Enzyme Interaction Studies : Research on aryl sulfoxides indicated that modifications involving trifluoromethyl groups enhanced potency against specific enzymes like MAGL (Monoacylglycerol lipase), highlighting the importance of structural variations in biological activity .

Pharmacological Applications

The unique properties of this compound position it as a candidate for:

  • Antimicrobial Agents : Given its demonstrated antibacterial activity, this compound could be explored further for its potential as an antimicrobial agent.
  • Cancer Therapeutics : The anti-cancer activity observed in various studies suggests that this compound may serve as a lead structure for developing new cancer therapies.
  • Enzyme Inhibitors : Its ability to inhibit key enzymes opens avenues for research into treatments for diseases where these enzymes play critical roles.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride, and what reaction conditions are optimal for achieving high purity?

  • Methodology : The synthesis typically involves two key steps:

Introduction of the propane-sulfonic acid group : React 4-(trifluoromethyl)benzene with 1,3-propane sultone under Friedel-Crafts alkylation conditions (e.g., AlCl₃ catalyst in dichloromethane at 0–5°C) to form 3-[4-(trifluoromethyl)phenyl]propane-1-sulfonic acid .

Chlorination : Treat the sulfonic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane for 4–6 hours. Excess SOCl₂ is removed under reduced pressure, and the product is purified via vacuum distillation or recrystallization .

  • Critical Parameters : Maintain anhydrous conditions to avoid hydrolysis of the sulfonyl chloride. Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate, 3:1).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 7.70–7.65 (d, 2H, aromatic), 7.55–7.50 (d, 2H, aromatic), 3.20–3.10 (t, 2H, -CH₂-SO₂Cl), 2.50–2.40 (m, 2H, -CH₂-CH₂-).
  • ¹³C NMR : δ 144.5 (C-SO₂Cl), 132.8 (q, J = 32 Hz, CF₃-C), 128.5–126.0 (aromatic carbons), 55.2 (-CH₂-SO₂Cl) .
    • Infrared (IR) : Strong S=O stretches at 1375 cm⁻¹ and 1172 cm⁻¹; C-F stretches at 1120–1100 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peak at m/z 292.03 (C₁₀H₉ClF₃O₂S⁺), with fragments at m/z 173 (CF₃C₆H₄⁺) and 119 (ClSO₂⁺) .

Q. What are the recommended storage conditions and handling protocols to prevent decomposition?

  • Storage : Store in amber glass vials under inert gas (Ar/N₂) at –20°C. Desiccate with silica gel to avoid moisture ingress .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Neutralize spills with sodium bicarbonate or calcium carbonate .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

  • Mechanistic Insights : The -CF₃ group increases the electrophilicity of the sulfur atom in -SO₂Cl by withdrawing electron density via resonance. This enhances reactivity toward nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs.
  • Kinetic Data : Second-order rate constants (k₂) for reactions with aniline in acetonitrile at 25°C:

Substituentk₂ (M⁻¹s⁻¹)
-CF₃8.7 × 10⁻³
-H2.1 × 10⁻³
-OCH₃0.9 × 10⁻³
(Derived from comparative studies of sulfonyl chlorides ).

Q. What experimental strategies can resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound across different solvent systems?

  • Systematic Optimization :

Solvent Screening : Test polar aprotic (DMF, DMSO), ethereal (THF), and chlorinated solvents (CH₂Cl₂) under controlled humidity (<10 ppm H₂O).

In Situ Monitoring : Use HPLC (C18 column, 70:30 MeCN:H₂O) to track reactant consumption and intermediate formation.

Moisture Control : Employ molecular sieves (3Å) or anhydrous MgSO₄ in reactions.

  • Case Study : In DMF, yields drop to 45% due to partial hydrolysis of -SO₂Cl to -SO₃H, while CH₂Cl₂ yields 82% .

Q. What computational chemistry approaches are suitable for predicting the biological activity of sulfonamide derivatives synthesized from this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the -SO₂Cl group exhibits LUMO density (–4.2 eV), making it reactive toward biomolecular nucleophiles .
  • Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI). Derivatives with -CF₃ substituents show stronger binding (ΔG = –9.8 kcal/mol) than -CH₃ analogs (ΔG = –7.2 kcal/mol) due to hydrophobic interactions .

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